molecular formula C17H19FN2O3 B2356705 4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one CAS No. 1396816-12-8

4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2356705
CAS No.: 1396816-12-8
M. Wt: 318.348
InChI Key: YMZSNMIZDCJLHY-UHFFFAOYSA-N
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Description

4-((1R,5S)-3-oxa-8-azabicyclo[321]octane-8-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one is a compound of interest in various scientific domains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound often involves multi-step organic reactions, including cyclization and functional group transformations. Typically, the process starts with the preparation of the core bicyclic structure, followed by the introduction of the fluorophenyl and pyrrolidinone moieties. Reaction conditions such as temperature, solvents, and catalysts are meticulously controlled to ensure high yields and purity.

Industrial Production Methods

Industrial production might leverage continuous flow chemistry to enhance reaction efficiency and scalability. It typically involves stringent quality control measures to meet regulatory standards for potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions It Undergoes

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Potential transformations of its bicyclic structure or side chains.

  • Reduction: : Modifications of specific functional groups to alter activity.

  • Substitution: : Introduction or replacement of groups to modify properties or reactivity.

Common Reagents and Conditions

Reagents such as strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and specific catalysts (e.g., palladium on carbon) are often used. Reaction conditions, including controlled pH, temperature, and solvent choice, play crucial roles.

Major Products Formed

Depending on the reaction, major products can include derivatives with altered functional groups, potentially impacting the compound’s biological activity or solubility.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex molecules, particularly in the development of novel materials or catalysts.

Biology

Biologically, it may interact with specific proteins or enzymes, influencing biochemical pathways. It's often used in research to study receptor binding or enzyme inhibition.

Medicine

In medical research, the compound's potential as a drug candidate is explored, especially due to its unique structure which could offer novel therapeutic properties, including antimicrobial or anticancer activities.

Industry

In industrial applications, it can be a part of high-performance materials or specialized chemical processes, benefiting from its stability and specific reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves its binding to specific molecular targets, such as receptors or enzymes. This interaction can modulate biological pathways, either by inhibiting or activating specific cellular processes. Understanding these mechanisms is crucial for developing therapeutic applications.

Comparison with Similar Compounds

Comparison and Uniqueness

Compared to other compounds with similar structures, such as different fluorophenyl or pyrrolidinone derivatives, 4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one stands out due to its unique bicyclic framework, which can enhance binding specificity and selectivity in biological systems.

List of Similar Compounds

  • 4-Fluorophenylpyrrolidinone derivatives

  • Other bicyclic azabicyclo[3.2.1]octane compounds

  • Pyrrolidine-based fluorinated compounds

This should give you a comprehensive overview of the compound and its various facets

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3/c18-12-1-3-13(4-2-12)19-8-11(7-16(19)21)17(22)20-14-5-6-15(20)10-23-9-14/h1-4,11,14-15H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZSNMIZDCJLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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